molecular formula C10H9ClFN3 B6344507 1-[(3-Chloro-4-fluorophenyl)methyl]-1H-pyrazol-3-amine CAS No. 1240579-69-4

1-[(3-Chloro-4-fluorophenyl)methyl]-1H-pyrazol-3-amine

Cat. No.: B6344507
CAS No.: 1240579-69-4
M. Wt: 225.65 g/mol
InChI Key: MBCYUCVZIKEVNO-UHFFFAOYSA-N
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Description

1-[(3-Chloro-4-fluorophenyl)methyl]-1H-pyrazol-3-amine is a pyrazole-derived compound featuring a benzyl substituent at the 1-position of the pyrazole ring, with a 3-chloro-4-fluoro substitution pattern on the phenyl group. The pyrazole core is further substituted with an amine group at the 3-position. Pyrazole derivatives are widely studied for their pharmacological relevance, including roles as kinase inhibitors, antimicrobial agents, and multitarget ligands .

Properties

IUPAC Name

1-[(3-chloro-4-fluorophenyl)methyl]pyrazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClFN3/c11-8-5-7(1-2-9(8)12)6-15-4-3-10(13)14-15/h1-5H,6H2,(H2,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBCYUCVZIKEVNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CN2C=CC(=N2)N)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClFN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Alkylation of Pyrazole Amines

The most common approach involves alkylation of 1H-pyrazol-3-amine with (3-chloro-4-fluorophenyl)methyl halides. Key steps include:

  • Reaction Mechanism : Nucleophilic substitution (SN2) at the benzylic position.

  • Conditions :

    • Base : Potassium carbonate or triethylamine in polar aprotic solvents (e.g., DMF, acetonitrile).

    • Temperature : 60–80°C for 4–8 hours.

  • Example Protocol :

    • 1H-pyrazol-3-amine (1 equiv) reacts with (3-chloro-4-fluorophenyl)methyl bromide (1.2 equiv) in DMF at 70°C for 6 hours.

    • Yield: 68–72% after silica gel chromatography (ethyl acetate/hexane gradient).

Reductive Amination

Alternative routes employ reductive amination for introducing the (3-chloro-4-fluorophenyl)methyl group:

  • Substrates : 3-Aminopyrazole and 3-chloro-4-fluorobenzaldehyde.

  • Reducing Agent : Sodium cyanoborohydride (NaBH3CN) in methanol.

  • Optimization :

    • Stoichiometric acetic acid (1 equiv) enhances imine formation.

    • Yield: 60–65% after recrystallization from ethanol/water.

Nucleophilic Substitution on Pre-functionalized Pyrazoles

Pre-functionalized pyrazoles with leaving groups (e.g., halogens) undergo substitution:

  • Intermediate : 3-Bromo-1H-pyrazole.

  • Reagent : (3-Chloro-4-fluorophenyl)methanamine.

  • Catalyst : Copper(I) iodide with 1,10-phenanthroline.

  • Solvent : DMSO at 100°C for 12 hours.

  • Yield : 55–58%.

Reaction Optimization and Critical Parameters

Table 1: Comparative Analysis of Synthetic Methods

MethodConditionsYield (%)Purity (HPLC)Key Advantage
AlkylationDMF, K₂CO₃, 70°C, 6h7298.5Scalability
Reductive AminationMeOH, NaBH3CN, rt, 24h6597.2Mild conditions
Nucleophilic SubstitutionDMSO, CuI, 100°C, 12h5896.8Functional group tolerance

Key Findings :

  • Alkylation provides the highest yield but requires rigorous purification to remove unreacted halide.

  • Reductive amination avoids halogenated byproducts but demands strict pH control.

Purification and Isolation Techniques

Chromatographic Methods

  • Silica Gel Chromatography : Ethyl acetate/hexane gradients (10–50%) effectively separate the product from regioisomers.

  • Prep-HPLC : Utilized for high-purity batches (>99%), employing C18 columns with acetonitrile/water mobile phases.

Recrystallization

  • Solvent Pair : Ethanol/water (4:1 v/v) achieves 97% purity.

  • Challenge : Low solubility of the amine in non-polar solvents necessitates polar solvent systems.

Analytical Characterization

Table 2: Spectroscopic Data

TechniqueData
¹H NMR (400 MHz, DMSO-d₆)δ 7.85 (s, 1H, pyrazole-H), 7.62–7.58 (m, 2H, Ar-H), 5.21 (s, 2H, CH₂), 4.89 (s, 2H, NH₂).
HPLC tR = 8.2 min (C18, 60% acetonitrile/water), purity >98%.
MS (ESI+) m/z 256.1 [M+H]⁺

Challenges and Mitigation Strategies

  • Regioselectivity : Competing alkylation at pyrazole N1 vs. N2 positions.

    • Solution : Use bulky bases (e.g., DBU) to favor N1 substitution.

  • Byproduct Formation : Over-alkylation or dimerization.

    • Solution : Controlled stoichiometry (1:1.2 amine/halide ratio) .

Chemical Reactions Analysis

1-[(3-Chloro-4-fluorophenyl)methyl]-1H-pyrazol-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles such as amines or thiols.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic compounds.

Common reagents and conditions used in these reactions include bases, solvents, catalysts, and specific temperature and pressure conditions. The major products formed depend on the type of reaction and the reagents used.

Scientific Research Applications

1-[(3-Chloro-4-fluorophenyl)methyl]-1H-pyrazol-3-amine has diverse applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including infectious diseases and cancer.

    Industry: It is used in the development of new materials, agrochemicals, and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-[(3-Chloro-4-fluorophenyl)methyl]-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to desired biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Table 1: Key Structural Differences

Compound Name Substituents on Phenyl/Pyrazole Rings Molecular Formula Molecular Weight CAS Number
This compound 3-Cl, 4-F on phenyl; NH₂ at pyrazole-3 C₁₀H₉ClFN₃ 225.65* Not available†
1-[(2-Chloro-4-fluorophenyl)methyl]-1H-pyrazol-3-amine 2-Cl, 4-F on phenyl; NH₂ at pyrazole-3 C₁₀H₉ClFN₃ 225.65 1001757-50-1
1-(3-Chlorophenyl)-1H-pyrazol-3-amine 3-Cl on phenyl; NH₂ at pyrazole-3 C₉H₈ClN₃ 193.63 Not available
3-(4-Chlorophenyl)-1-methyl-1H-pyrazol-5-amine 4-Cl on phenyl; NH₂ at pyrazole-5; CH₃ at pyrazole-1 C₁₀H₁₀ClN₃ 207.66 2735304 (PubChem)
4-(4-Fluorophenyl)-3-(pyridin-4-yl)-1-(2,4,6-trichlorophenyl)-1H-pyrazol-5-amine 4-F on phenyl; pyridin-4-yl at pyrazole-3; 2,4,6-Cl on phenyl C₂₀H₁₂Cl₃FN₄ 441.69 Not available

*Estimated based on (positional isomer).
†Exact data unavailable in provided evidence.

Key Observations :

  • Substituent Position : The chloro-fluoro substitution on the phenyl ring (e.g., 3-Cl-4-F vs. 2-Cl-4-F) significantly impacts electronic and steric properties. For example, the 3-Cl-4-F isomer (target compound) may exhibit distinct dipole moments compared to the 2-Cl-4-F analog .
  • Pyrazole Substitution : The position of the amine group (3 vs. 5) and additional groups (e.g., methyl in ) alter hydrogen-bonding capacity and solubility.

Physicochemical Properties

Table 3: Physical Property Comparison

Compound Name Boiling Point (°C) Density (g/cm³) Solubility/Stability Notes
1-[(2-Chloro-4-fluorophenyl)methyl]-1H-pyrazol-3-amine 396.4 1.4 Stable at RT; powder form
3-(4-Chlorophenyl)-1-methyl-1H-pyrazol-5-amine Not reported Not reported Likely lower boiling point due to methyl group
4-(4-Fluorophenyl)-3-(pyridin-4-yl)-1-(2,4,6-trichlorophenyl)-1H-pyrazol-5-amine Not reported Not reported High molecular weight suggests limited solubility

Key Trends :

  • Bulky substituents (e.g., trichlorophenyl in ) reduce solubility in polar solvents.
  • The 3-chloro-4-fluorobenzyl group in the target compound may enhance lipophilicity compared to simpler phenyl analogs.

Biological Activity

1-[(3-Chloro-4-fluorophenyl)methyl]-1H-pyrazol-3-amine is a pyrazole derivative that has garnered attention for its diverse biological activities, including potential applications in medicinal chemistry. This article reviews the compound's synthesis, biological properties, and relevant research findings.

Chemical Structure and Synthesis

This compound features a five-membered pyrazole ring substituted with a 3-chloro-4-fluorophenyl group. The molecular formula is C10H9ClFN3C_{10}H_{9}ClFN_{3}, and its molecular weight is approximately 225.65 g/mol.

The synthesis typically involves the reaction of 3-chloro-4-fluorobenzyl chloride with 3-amino-1H-pyrazole in the presence of a base like potassium carbonate, using dimethylformamide (DMF) as a solvent. The reaction conditions are optimized for nucleophilic substitution, followed by purification techniques such as recrystallization or column chromatography to yield the final product .

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. For instance, research indicates that compounds within this class exhibit significant cytotoxicity against various cancer cell lines:

CompoundCell LineIC50 (µM)
This compoundMCF73.79
SF-26812.50
NCI-H46042.30

These values suggest that the compound may be effective in inhibiting cell growth and inducing apoptosis in cancer cells .

Antimicrobial Activity

The compound also demonstrates antimicrobial properties. It has been evaluated against various bacterial strains, showing promising results:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus25 µg/mL
Pseudomonas aeruginosa25 µg/mL

These findings indicate that the compound could serve as a lead for developing new antimicrobial agents .

The biological activity of this compound is believed to involve multiple mechanisms:

  • Inhibition of Kinases : Some studies suggest that pyrazole derivatives can inhibit cyclin-dependent kinases (CDKs), which play crucial roles in cell cycle regulation.
  • Induction of Apoptosis : The compound may activate apoptotic pathways in cancer cells, leading to programmed cell death.
  • Antioxidant Activity : Pyrazoles have been reported to exhibit antioxidant properties, which can protect cells from oxidative stress.

Case Studies and Research Findings

Several case studies have explored the efficacy of pyrazole derivatives in preclinical settings:

  • Study on MCF7 Cells : A study demonstrated that treatment with this compound resulted in significant apoptosis in MCF7 breast cancer cells, indicating its potential as an anticancer agent .
  • Antimicrobial Testing : Another study tested the compound against Gram-positive and Gram-negative bacteria, confirming its effectiveness comparable to standard antibiotics .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-[(3-Chloro-4-fluorophenyl)methyl]-1H-pyrazol-3-amine, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis of pyrazole derivatives typically involves condensation reactions or nucleophilic substitutions. For example, analogous compounds like 1-(4-chlorobenzyl)-5-methyl-1H-pyrazol-3-amine are synthesized via alkylation of pyrazole precursors with chlorobenzyl halides under reflux in polar aprotic solvents (e.g., DMF or DMSO) . Key parameters include temperature control (70–100°C), stoichiometric excess of alkylating agents, and purification via column chromatography. Yield optimization may require iterative adjustments to reaction time and solvent polarity .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : High-performance liquid chromatography (HPLC) is critical for purity assessment (>95% recommended for biological assays). Structural confirmation employs 1H^1H- and 13C^{13}C-NMR to verify the pyrazole ring protons (δ 6.5–8.5 ppm for aromatic protons) and substituent connectivity. Mass spectrometry (HRMS-ESI) confirms molecular weight (e.g., calculated for C10_{10}H9_9ClFN3_3: 225.65 g/mol) .

Q. What initial biological screening assays are appropriate for evaluating its therapeutic potential?

  • Methodological Answer : Prioritize enzyme inhibition assays (e.g., kinase or protease targets) due to the pyrazole core’s affinity for ATP-binding pockets. Fluorometric or luminescent readouts are recommended for high-throughput screening. For antimicrobial activity, use MIC (minimum inhibitory concentration) assays against Gram-positive/negative strains .

Advanced Research Questions

Q. How do structural modifications (e.g., chloro/fluoro positional isomers) impact biological activity?

  • Methodological Answer : Comparative SAR studies on analogs (e.g., 1-(3-Fluorophenyl)-3-methyl-1H-pyrazol-5-amine vs. 1-(4-Fluorophenyl) derivatives) reveal that the 3-chloro-4-fluoro substitution enhances hydrophobic interactions with target proteins, improving binding affinity by 2–3-fold in kinase inhibition assays. Computational docking (AutoDock Vina) can predict binding modes .

Q. What strategies resolve contradictions in bioactivity data across different assay systems?

  • Methodological Answer : Discrepancies may arise from assay sensitivity (e.g., fluorescence interference) or cell permeability. Validate findings using orthogonal assays (e.g., SPR for binding kinetics vs. cell-based luciferase reporter assays). Control for metabolic stability using liver microsomes .

Q. How can crystallography elucidate the compound’s interaction with biological targets?

  • Methodological Answer : Co-crystallization with target proteins (e.g., kinases) using the hanging-drop vapor diffusion method provides atomic-level insights. SHELX software refines X-ray diffraction data to map hydrogen bonds between the pyrazole amine and catalytic residues (e.g., Asp86 in EGFR). Anomalous scattering data may require synchrotron radiation .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

  • Methodological Answer : Multi-step syntheses risk racemization at amine-bearing centers. Use chiral HPLC or asymmetric catalysis (e.g., Jacobsen’s catalyst) to preserve stereochemistry. Process optimization via Design of Experiments (DoE) identifies critical parameters (e.g., pH, temperature) for reproducibility .

Comparative and Mechanistic Questions

Q. How does the 3-chloro-4-fluorophenyl group compare to other halogenated substituents in enhancing target selectivity?

  • Methodological Answer : The 3-Cl-4-F substitution balances lipophilicity (logP ~2.8) and electronic effects, reducing off-target interactions compared to bulkier groups (e.g., trifluoromethyl). Competitive binding assays with 125I^{125}I-labeled ligands quantify selectivity ratios for related receptors .

Q. What role do fluorine atoms play in improving metabolic stability?

  • Methodological Answer : Fluorine’s electronegativity blocks cytochrome P450-mediated oxidation at vulnerable positions. In vitro stability assays (human liver microsomes) show a 40% increase in half-life compared to non-fluorinated analogs. 19F^{19}F-NMR tracks metabolic degradation pathways .

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